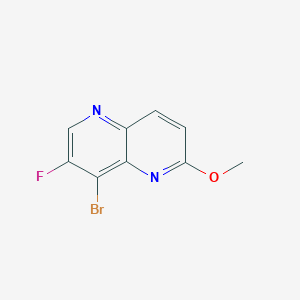

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDDFKYRMCBPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670304 | |

| Record name | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724788-70-9 | |

| Record name | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a halogenated and methoxylated derivative of the 1,5-naphthyridine heterocyclic scaffold. The 1,5-naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to serve as a bioisostere for quinoline and other fused heterocyclic systems. The strategic placement of bromo, fluoro, and methoxy substituents on this scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 724788-70-9 | [PubChem][1] |

| Molecular Formula | C₉H₆BrFN₂O | [PubChem][1] |

| Molecular Weight | 257.06 g/mol | [PubChem][1] |

| Canonical SMILES | COC1=NC2=C(C=C1)N=CC(F)=C2Br | [PubChem][1] |

| InChI | InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | [PubChem][1] |

| InChIKey | KBDDFKYRMCBPOT-UHFFFAOYSA-N | [PubChem][1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 2.3 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

| Exact Mass | 255.96475 Da | [PubChem][1] |

| Monoisotopic Mass | 255.96475 Da | [PubChem][1] |

| Topological Polar Surface Area | 35 Ų | [PubChem][1] |

| Heavy Atom Count | 14 | [PubChem][1] |

| Complexity | 207 | [PubChem][1] |

Synthesis of this compound

The synthesis of substituted 1,5-naphthyridines can be achieved through various synthetic strategies. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis likely involving the construction of the 1,5-naphthyridine core followed by functionalization.

General synthetic approaches to the 1,5-naphthyridine scaffold often employ cyclization reactions such as the Skraup or Friedländer synthesis, starting from appropriately substituted aminopyridines.

A plausible synthetic workflow for this compound would likely involve the following key transformations:

-

Construction of a substituted pyridine precursor: This would involve the synthesis of a pyridine ring bearing the necessary substituents, or precursors to them, to direct the formation of the desired naphthyridine isomer.

-

Annulation to form the 1,5-naphthyridine core: This could be achieved through a condensation and cyclization reaction, for instance, by reacting a substituted 3-aminopyridine derivative with a suitable dicarbonyl compound or its equivalent.

-

Introduction of the bromo, fluoro, and methoxy groups: These functional groups could be introduced at various stages of the synthesis through halogenation, fluorination, and methoxylation reactions. The timing of these introductions would be critical to ensure the correct regiochemistry.

Caption: Plausible synthetic logic for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its electron-deficient naphthyridine core and the electronic effects of its substituents. The bromine atom at the 8-position is a key functional handle for cross-coupling reactions, while the fluoro and methoxy groups modulate the reactivity of the aromatic system.

Suzuki-Miyaura Cross-Coupling

A notable and synthetically valuable reaction of this compound is the Suzuki-Miyaura cross-coupling. The carbon-bromine bond at the 8-position can be readily activated by a palladium catalyst to form a new carbon-carbon bond with a variety of boronic acids or their derivatives. This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at this position, enabling the rapid diversification of the 1,5-naphthyridine scaffold.

A key application of this reactivity is demonstrated in the synthesis of precursors to the potent antibiotic GSK966587.[2] In this synthesis, this compound undergoes a Suzuki cross-coupling reaction with pyridine-tris(1-methylethenyl)boroxin.[2]

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide, which can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 1,5-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of novel drug candidates.

The primary application of this compound lies in its role as a versatile building block. The presence of multiple, distinct functional groups allows for sequential and regioselective modifications, providing access to a wide range of complex molecular architectures.

As previously mentioned, a significant application of this compound is in the synthesis of precursors to the antibiotic GSK966587.[2] This highlights its utility in the development of novel antibacterial agents. The ability to perform Suzuki-Miyaura coupling at the 8-position allows for the introduction of various side chains, which can be further elaborated to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

The 1,5-naphthyridine core itself has been associated with a broad spectrum of biological activities, including but not limited to:

-

Anticancer activity

-

Antimicrobial activity

-

Anti-inflammatory activity

-

Kinase inhibition

The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence the compound's electronic properties and solubility. Therefore, derivatives synthesized from this compound are promising candidates for screening in various drug discovery programs.

Safety and Handling

Based on GHS classifications from one notification to the ECHA C&L Inventory, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P317: Get medical help.[1]

-

P321: Specific treatment (see supplemental first aid instruction on this label).[1]

-

P330: Rinse mouth.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A material safety data sheet (MSDS) should be consulted for detailed safety and handling information.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its key feature is the presence of a bromine atom that serves as a versatile handle for cross-coupling reactions, enabling the synthesis of a diverse library of substituted 1,5-naphthyridine derivatives. While detailed experimental data on its synthesis and physicochemical properties are not widely published, its utility has been demonstrated in the synthesis of complex molecules of pharmaceutical interest. For researchers and scientists in the field of drug development, this compound represents a valuable and reactive building block for the exploration of novel chemical space and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Introduction and Strategic Overview

The 1,5-naphthyridine scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[2][4][5] The targeted introduction of substituents such as halogens and alkoxy groups can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, in particular, serves as a versatile intermediate for further chemical elaboration, often via cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

The synthetic strategy outlined herein follows a convergent approach, beginning with a suitably substituted pyridine precursor. The core of the strategy involves the construction of the second pyridine ring onto the first, followed by functional group manipulations to achieve the desired substitution pattern. The key transformations include a cyclization reaction to form the naphthyridine core, followed by halogenation and methoxylation steps.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process commencing from a commercially available or readily accessible substituted aminopyridine. The overall transformation is depicted in the workflow below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of the 1,5-Naphthyridinone Core

The initial step involves the construction of the bicyclic naphthyridine skeleton. A common and effective method for this is the Gould-Jacobs reaction, which utilizes a substituted aminopyridine and a malonic acid derivative, followed by thermal cyclization.[3]

-

Reaction: 3-aminopyridine derivative reacts with diethyl 2-fluoro-3-oxosuccinate.

-

Rationale: This reaction sets the foundation of the 1,5-naphthyridine ring system with the fluorine atom incorporated at an early stage. The choice of a fluorinated building block is often more efficient than late-stage fluorination.

Experimental Protocol:

-

To a stirred solution of 3-amino-2-chloropyridine (1.0 eq) in a suitable high-boiling solvent such as Dowtherm A, add diethyl 2-fluoro-3-oxosuccinate (1.1 eq).

-

Heat the mixture to 120-140 °C for 2-4 hours to facilitate the initial condensation.

-

Gradually increase the temperature to 240-260 °C and maintain for 30-60 minutes to effect the thermal cyclization.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the 7-fluoro-1,5-naphthyridin-4(1H)-one intermediate.

Step 2: Chlorination of the Naphthyridinone

The hydroxyl group of the naphthyridinone is a poor leaving group and needs to be converted to a more reactive species for subsequent nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) is a standard procedure for this transformation.[3]

-

Reaction: The naphthyridinone intermediate is treated with phosphorus oxychloride.

-

Rationale: This step introduces a chloro group, which is an excellent leaving group for the subsequent methoxylation.

Experimental Protocol:

-

Carefully add the 7-fluoro-1,5-naphthyridin-4(1H)-one intermediate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry to obtain the 4-chloro-7-fluoro-1,5-naphthyridine.

Step 3: Nucleophilic Aromatic Substitution: Methoxylation

The chloro-substituted naphthyridine is now primed for nucleophilic aromatic substitution to introduce the desired methoxy group.[3]

-

Reaction: 4-chloro-7-fluoro-1,5-naphthyridine is reacted with sodium methoxide.

-

Rationale: The electron-withdrawing nature of the naphthyridine ring system facilitates SNAr, allowing the methoxide to displace the chloride.

Figure 2: Generalized mechanism for the SNAr Methoxylation step.

Experimental Protocol:

-

Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add the 4-chloro-7-fluoro-1,5-naphthyridine (1.0 eq) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and evaporate the methanol under reduced pressure.

-

Resuspend the residue in water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 7-fluoro-4-methoxy-1,5-naphthyridine.

Step 4: Electrophilic Bromination

The final step is the regioselective introduction of a bromine atom at the 8-position. This is an electrophilic aromatic substitution reaction.

-

Reaction: 7-fluoro-4-methoxy-1,5-naphthyridine is treated with a brominating agent.

-

Rationale: The electron-donating methoxy group and the directing effect of the ring nitrogens will influence the position of bromination. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for such systems.

Experimental Protocol:

-

Dissolve the 7-fluoro-4-methoxy-1,5-naphthyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. The reaction can be gently heated if necessary, monitoring progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Quantitative Data and Characterization

The successful synthesis of the target compound and its intermediates would be confirmed through standard analytical techniques. The following table summarizes the expected key characterization data for the final product.

| Property | Expected Value |

| Molecular Formula | C₉H₆BrFN₂O |

| Molecular Weight | 257.06 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.6-8.8 (d, 1H), 8.0-8.2 (d, 1H), 7.0-7.2 (d, 1H), 4.1-4.3 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 164.5, 158.2 (d, J=250 Hz), 145.1, 142.3, 138.9, 118.5 (d, J=18 Hz), 115.8, 109.2 (d, J=5 Hz), 54.7 |

| Mass Spec (HRMS-ESI) | [M+H]⁺ calculated for C₉H₇BrFN₂O⁺: 256.9724; found: 256.9729 |

Note: The NMR data presented is hypothetical and based on established chemical shift predictions for similar structures.

Conclusion

This technical guide outlines a robust and scientifically plausible synthetic pathway for this compound. By leveraging well-established reactions in heterocyclic chemistry, this multi-step synthesis provides a clear route to this valuable chemical intermediate. Each step has been detailed with experimental considerations and mechanistic rationale to provide a comprehensive understanding for the practicing chemist. The successful execution of this synthesis would provide access to a key building block for the development of novel therapeutic agents.

References

- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: A Technical Guide

Introduction

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a key heterocyclic intermediate in medicinal chemistry, notably utilized in the synthesis of complex pharmaceutical agents.[1] A comprehensive understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, quality control, and for monitoring its transformations in synthetic pathways. This guide provides a detailed framework for the spectroscopic analysis of this compound, rooted in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this document synthesizes predictive data based on established spectroscopic principles and provides robust, field-proven protocols for data acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

The unique arrangement of a bromine atom, a fluorine atom, a methoxy group, and two nitrogen atoms within the fused naphthyridine ring system dictates a distinct spectroscopic fingerprint. The following sections will delve into the anticipated features in each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals in the aromatic region and one in the aliphatic region, corresponding to the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~8.2-8.4 | Doublet (d) | ~2.5 Hz | H-6 | The fluorine at position 7 will couple with H-6, resulting in a doublet. The deshielding effect of the adjacent nitrogen (N-5) and the electronegative fluorine will shift this proton downfield. |

| ~7.0-7.2 | Doublet (d) | ~8.5 Hz | H-3 | This proton is part of the methoxy-substituted pyridine ring and will be coupled to H-4. |

| ~6.8-7.0 | Doublet (d) | ~8.5 Hz | H-4 | Coupled to H-3, this proton will appear as a doublet. The electron-donating methoxy group at position 2 will cause an upfield shift compared to the other aromatic protons. |

| ~4.1-4.3 | Singlet (s) | N/A | -OCH₃ | The three equivalent protons of the methoxy group will appear as a sharp singlet in the aliphatic region. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal nine distinct carbon signals. The chemical shifts are heavily influenced by the substituents and the heteroatoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-168 | C-2 | The carbon directly attached to the electron-donating methoxy group and the nitrogen atom will be significantly deshielded. |

| C-7 | This carbon is directly bonded to fluorine, resulting in a large one-bond carbon-fluorine coupling constant. | |

| ~145-148 | C-8a | A quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen. |

| ~140-143 | C-4a | The other quaternary carbon at the ring junction. |

| C-6 | This carbon will show a smaller coupling to the fluorine atom. | |

| C-8 | The carbon bearing the bromine atom will also exhibit coupling to the adjacent fluorine. | |

| ~115-118 | C-4 | Aromatic CH carbon. |

| ~110-113 | C-3 | Aromatic CH carbon, shielded by the methoxy group. |

| ~55-57 | -OCH₃ | The aliphatic carbon of the methoxy group. |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

The ¹⁹F NMR spectrum is expected to show a single resonance.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -130 | Doublet | ~2.5 Hz | F-7 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

¹⁹F NMR: Acquire the spectrum with a spectral width of 100 ppm, a relaxation delay of 2 seconds, and 64 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[2][3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | -OCH₃ |

| 1620-1580 | Strong | C=N and C=C stretch | Naphthyridine ring |

| 1480-1450 | Strong | Aromatic ring stretch | Naphthyridine ring |

| 1250-1200 | Strong | C-O-C asymmetric stretch | Aryl ether |

| 1100-1000 | Strong | C-F stretch | Aryl fluoride |

| 850-750 | Strong | C-H out-of-plane bend | Aromatic C-H |

| 700-600 | Medium | C-Br stretch | Aryl bromide |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet with a ~1:1 intensity ratio at m/z values corresponding to the isotopes ⁷⁹Br and ⁸¹Br.

-

m/z [M⁺] for C₉H₆⁷⁹BrFN₂O: 255.9648

-

m/z [M⁺] for C₉H₆⁸¹BrFN₂O: 257.9627

-

-

Key Fragmentation Patterns:

-

[M - CH₃]⁺: Loss of a methyl radical from the methoxy group.

-

[M - OCH₃]⁺: Loss of a methoxy radical.

-

[M - Br]⁺: Loss of a bromine radical.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI) or dissolve a small amount in a volatile solvent for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition:

-

ESI-HRMS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over an m/z range of 50-500.

-

EI-MS: If using GC-MS, inject the sample onto a suitable GC column to ensure purity before it enters the EI source.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic elucidation of this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While this guide presents predicted data based on fundamental principles, the outlined experimental protocols provide a robust framework for obtaining high-quality, verifiable data in a laboratory setting. The careful interpretation of these spectra will enable researchers to confidently confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. As a key intermediate, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, key chemical reactions, and potential applications of this important building block. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the well-established chemistry of the 1,5-naphthyridine class of compounds.

Core Molecular Attributes

This compound is a polysubstituted heteroaromatic compound with the molecular formula C₉H₆BrFN₂O.[1] Its structure, featuring a bromine atom, a fluorine atom, and a methoxy group on the 1,5-naphthyridine core, provides multiple reactive sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFN₂O | PubChem[1] |

| Molecular Weight | 257.06 g/mol | PubChem[1] |

| CAS Number | 724788-70-9 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | --- |

| Boiling Point | 324.7 ± 40.0 °C at 760 mmHg (Predicted) | Echemi[2] |

| Melting Point | Not available (experimental) | --- |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted). Limited solubility in water (predicted). | --- |

| Density | 1.665 ± 0.06 g/cm³ (Predicted) | Echemi[2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methyl protons of the methoxy group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine unique signals corresponding to the carbon atoms in the molecule. The carbons attached to the electronegative atoms (Br, F, O, N) will appear at lower field (higher ppm values).

Mass Spectrometry

The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). The high-resolution mass spectrum (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the naphthyridine core, and C-O stretching of the methoxy group.

Synthesis and Chemical Reactivity

The synthesis of substituted 1,5-naphthyridines can be achieved through various methods, including the Skraup and Friedländer reactions.[3] For this compound, a multi-step synthesis starting from a suitably substituted pyridine derivative is a plausible approach.

Proposed Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Key Chemical Reactions

The chemical reactivity of this compound is dictated by its functional groups. The bromine atom is particularly important as it allows for a variety of cross-coupling reactions.

A key application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bromine at the C8 position can be readily displaced by a variety of aryl or heteroaryl boronic acids or esters to form new C-C bonds. This reaction is a cornerstone of modern drug discovery for constructing complex biaryl structures.[4][5] For instance, this compound has been utilized in a Suzuki cross-coupling with pyridine-tris(1-methylethenyl)boroxin as a key step in the synthesis of the potent antibiotic GSK966587.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) and the desired boronic acid or ester (1.2-1.5 eq) in a suitable solvent (e.g., dioxane, toluene, or DME/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 1,5-naphthyridine core is a key pharmacophore found in numerous biologically active compounds.[7] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[8] The strategic placement of bromo, fluoro, and methoxy groups in this compound makes it an invaluable precursor for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. The bromine atom serves as a versatile handle for introducing diverse substituents through cross-coupling reactions, enabling the exploration of a vast chemical space in the quest for new and improved therapeutics.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern provides a gateway to a wide array of novel 1,5-naphthyridine derivatives with significant potential in drug discovery. While detailed experimental data for this specific compound is not widely published, this guide provides a solid foundation of its predicted properties, synthesis, and reactivity based on established chemical principles and the known chemistry of the 1,5-naphthyridine scaffold. Further research into the experimental characterization and synthetic applications of this compound is warranted to fully unlock its potential in the development of new chemical entities.

References

- 1. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a halogenated, heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its unique structural arrangement, featuring a naphthyridine core substituted with bromine, fluorine, and a methoxy group, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in synthetic chemistry, and insights into its relevance in the development of novel pharmaceuticals.

Physicochemical and Structural Properties

The defining characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 257.06 g/mol | [1][2] |

| Molecular Formula | C₉H₆BrFN₂O | [1][3][4] |

| CAS Number | 724788-70-9 | [1][3][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=NC2=C(C(=CN=C2C=C1)F)Br | [1] |

| InChI Key | KBDDFKYRMCBPOT-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| Purity | ≥97% (typical for commercial suppliers) |

Synthetic Utility and Key Reactions

The reactivity of this compound is largely dictated by the presence of the bromine atom at the 8-position, which makes it an excellent substrate for cross-coupling reactions. This is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of diverse molecular fragments to build complex molecular architectures.

Suzuki Cross-Coupling: A Gateway to Novel Derivatives

A prime example of its synthetic application is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the naphthyridine core and a boronic acid or boronate ester. This methodology is widely employed in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

The reaction facilitates the creation of a diverse library of compounds for screening in drug discovery programs. For instance, it has been utilized in the synthesis of precursors to potent antibiotics.[6]

Experimental Protocol: Suzuki Cross-Coupling

The following is a detailed, step-by-step methodology for a typical Suzuki cross-coupling reaction using this compound.

Objective: To synthesize a novel biaryl compound via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound

-

A suitable arylboronic acid (e.g., pyridine-tris(1-methylethenyl)boroxin)[6]

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Anhydrous solvent is added via syringe, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is crucial for maintaining its catalytic activity.

-

Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.

Logical Workflow for Suzuki Coupling

The following diagram illustrates the logical steps involved in the Suzuki cross-coupling reaction.

Caption: Workflow for a Suzuki cross-coupling reaction.

Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The functionalization of this core, facilitated by intermediates like this compound, allows for the fine-tuning of pharmacological properties.

This compound serves as a key building block in the synthesis of kinase inhibitors for oncology and has been explored for developing new agents targeting the central nervous system (CNS), as its derivatives may possess the ability to cross the blood-brain barrier.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds. Its well-defined physicochemical properties and predictable reactivity in key transformations like the Suzuki cross-coupling make it an indispensable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its handling, reactivity, and applications is paramount to leveraging its full potential in the creation of novel therapeutic agents.

References

- 1. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. This compound|CAS 724788-70-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

Navigating the Solubility Landscape of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: A Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of a Novel Naphthyridine Derivative.

This technical guide provides an in-depth exploration of the solubility characteristics of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. While specific, publicly available solubility data for this molecule is limited, this document serves as a robust framework for researchers to determine and interpret its solubility profile. Adhering to the highest standards of scientific integrity, this guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for both predictive and experimental solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent.[1] For a compound like this compound, understanding its solubility is paramount, as it directly impacts bioavailability, formulation development, and the reliability of in vitro biological assays.[2][3][4] Low solubility can lead to a cascade of challenges, including poor absorption, underestimated toxicity, and increased development costs and timelines.[2][4][5] This guide will empower research teams to proactively address these potential hurdles.

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[6] The specific substitutions on the this compound ring system—a bromine atom, a fluorine atom, and a methoxy group—will collectively dictate its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 724788-70-9 | [7] |

| Molecular Formula | C₉H₆BrFN₂O | [8] |

| Molecular Weight | 257.06 g/mol | [8] |

| SMILES | COC1=NC2=C(C(=CN=C2C=C1)F)Br | [8] |

| IUPAC Name | This compound | [8] |

Predictive Approaches to Solubility Assessment

Before embarking on extensive experimental work, computational and theoretical models offer a valuable first look into the potential solubility of a compound.[1][9][10] These data-driven approaches, which include quantitative structure-property relationship (QSPR) models and machine learning algorithms, can provide estimations with increasing accuracy.[9][11] While physics-based, first-principles methods exist, they are often computationally intensive and may not offer superior accuracy for complex molecules.[1][9][10]

For this compound, researchers can utilize various software platforms that predict LogS (the logarithm of the molar solubility) based on the molecule's structure. These predictions are derived from large datasets of experimentally determined solubilities.[9]

Experimental Determination of Solubility: A Methodological Framework

The experimental measurement of solubility is a cornerstone of compound characterization. The choice of assay depends on the stage of research, the amount of compound available, and the required throughput.[12][13] Two primary types of solubility are measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening (HTS) of compound libraries.[2][3][4] This method measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][3][14] While fast and requiring minimal compound, it's important to recognize that kinetic solubility can overestimate the true solubility as it may reflect a supersaturated state.[15]

Caption: Workflow for a typical kinetic solubility assay.

-

Preparation of Solutions:

-

Assay Procedure:

-

Dispense 5 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.[14]

-

Add 245 µL of the PBS buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of 2%.

-

Seal the plate and mix the contents thoroughly on a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours with continuous shaking.[3]

-

-

Measurement and Analysis:

-

Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.[13]

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

-

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation, where the dissolved and undissolved forms are in equilibrium.[16] This is a more time- and resource-intensive measurement, making it suitable for later stages of drug development, such as lead optimization and pre-formulation.[3][4][5] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][15]

Caption: Workflow for the shake-flask thermodynamic solubility assay.

-

Preparation:

-

Accurately weigh an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) into a glass vial.[15]

-

Add a precise volume of the desired aqueous buffer (e.g., 1 mL). According to ICH M9 guidelines, solubility should be determined at a minimum of three pH values within the 1.2-6.8 range, such as pH 1.2, 4.5, and 6.8, to mimic physiological conditions.[17][18][19]

-

-

Equilibration:

-

Sample Processing and Analysis:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and separate the solid material by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[2][3]

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[4][21]

-

Quantify the concentration against a standard curve prepared with known concentrations of the compound.

-

It is crucial to verify the pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[15][19][22]

-

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units such as µg/mL or µM. For biopharmaceutical classification (BCS), a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[17][18][19][23]

Table 2: Example Data Summary for Solubility of this compound

| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Buffer, pH 1.2 | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Buffer, pH 4.5 | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Buffer, pH 6.8 | 37 | [Experimental Value] | [Calculated Value] |

Conclusion

Determining the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive framework for both predicting and experimentally measuring its kinetic and thermodynamic solubility. By employing the detailed protocols outlined herein, researchers can generate high-quality, reliable data to inform decision-making throughout the drug discovery and development pipeline. A thorough understanding of this fundamental property will ultimately de-risk subsequent studies and pave the way for successful formulation and clinical application.

References

- 1. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. evotec.com [evotec.com]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. admescope.com [admescope.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 22. database.ich.org [database.ich.org]

- 23. capa.org.tw [capa.org.tw]

An In-depth Technical Guide to the Potential Biological Activity of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage in a multitude of biological interactions. Among these, the 1,5-naphthyridine scaffold has emerged as a "privileged structure," consistently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet largely uncharacterized derivative: 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine . We will dissect its structural features, extrapolate its potential biological activities based on a rich history of related compounds, and provide a comprehensive, actionable framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.

Deconstructing the Molecule: A Rationale for Investigation

The therapeutic potential of this compound can be inferred from the individual contributions of its constituent parts to the overall molecular architecture and electronic properties.

-

The 1,5-Naphthyridine Core: This rigid, planar heterocyclic system provides a well-defined three-dimensional arrangement for its substituents, making it an excellent scaffold for interacting with the specific geometries of enzyme active sites and receptor binding pockets.[4] Numerous derivatives have been synthesized and evaluated, revealing a broad spectrum of biological activities.[1]

-

The 8-Bromo Substitution: The presence of a bromine atom at the 8-position is significant. Halogenation is a common strategy in medicinal chemistry to modulate the electronic and lipophilic character of a molecule. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the bromo group serves as a versatile synthetic handle for further chemical modifications and the generation of analog libraries through cross-coupling reactions.[5]

-

The 7-Fluoro Substitution: Fluorine is a bioisostere of hydrogen with unique properties that are highly sought after in drug design.[6] Its high electronegativity can alter the pKa of nearby functional groups, influencing ionization state and solubility. The introduction of fluorine can also block sites of metabolic degradation, thereby increasing the compound's in vivo half-life and bioavailability.[7][8] In many instances, fluorine substitution has led to enhanced binding affinity and target selectivity.[9]

-

The 2-Methoxy Group: The methoxy group at the 2-position can act as a hydrogen bond acceptor, contributing to target binding. Its presence also influences the molecule's solubility and electronic distribution.

Given these structural features, and drawing from the extensive literature on substituted 1,5-naphthyridines, we can hypothesize several promising avenues for the biological activity of this compound.

Hypothesized Biological Activities and Proposed Investigational Pathways

Based on the activities of structurally related compounds, the primary hypothesized biological activities for this compound are anticancer and kinase inhibition.

Anticancer Activity

Naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2][10] The mechanisms are often multifactorial, including the inhibition of topoisomerases and protein kinases, which are crucial for cancer cell proliferation and survival.[11][12]

This protocol outlines a standard procedure to determine the cytotoxic effects of the test compound on cancer cells.

-

Cell Line Selection: A panel of human cancer cell lines should be chosen to represent different cancer types. For example:

-

MCF-7 (Breast Adenocarcinoma)

-

A549 (Lung Carcinoma)

-

HeLa (Cervical Cancer)

-

HL-60 (Promyelocytic Leukemia)

-

PC-3 (Prostate Cancer)

-

-

Cell Culture and Seeding:

-

Culture the selected cell lines in their appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the overnight culture medium from the 96-well plates and replace it with the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Assay:

-

After 48-72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

| MCF-7 | [Predicted Value] | [Reference Value] |

| A549 | [Predicted Value] | [Reference Value] |

| HeLa | [Predicted Value] | [Reference Value] |

| HL-60 | [Predicted Value] | [Reference Value] |

| PC-3 | [Predicted Value] | [Reference Value] |

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for assessing in vitro cytotoxicity.

Kinase Inhibition

The 1,5-naphthyridine scaffold is a known hinge-binding motif for many protein kinases.[4] Notably, derivatives have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), which plays a crucial role in cancer and fibrosis.[13][14][15]

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human ALK5 enzyme.

-

Kinase substrate (e.g., a specific peptide or protein).

-

ATP (Adenosine triphosphate).

-

Kinase buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

-

384-well plates.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the test compound, the ALK5 enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathway: TGF-β/ALK5 Pathway

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Topoisomerase Inhibition

Several naphthyridine derivatives have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[2][11] This makes topoisomerase inhibition a plausible mechanism of anticancer activity for the title compound.

This assay measures the ability of a compound to inhibit the unwinding of supercoiled DNA by topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and reaction buffer.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., Camptothecin) and a negative control (no inhibitor).

-

Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Concluding Remarks and Future Directions

This compound is a molecule of significant interest, positioned at the confluence of a privileged heterocyclic scaffold and strategic chemical substitutions known to impart favorable pharmacological properties. The experimental framework provided in this guide offers a clear and logical path to elucidating its potential biological activities, primarily in the realms of oncology and kinase-mediated signaling. Positive results from these initial in vitro assays would warrant further investigation, including selectivity profiling against a broader panel of kinases, evaluation in more complex cell-based assays (e.g., migration, invasion, and apoptosis assays), and ultimately, in vivo efficacy studies in relevant animal models. The versatility of the 1,5-naphthyridine core also suggests potential for this compound as an antimalarial or antileishmanial agent, which could be explored in parallel.[16][17] The systematic exploration of this compound and its analogs holds considerable promise for the discovery of novel therapeutic agents.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 6. Fluorination methods in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benthamscience.com [benthamscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]

- 15. researchgate.net [researchgate.net]

- 16. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to the Core of 1,5-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with diverse and potent pharmacological activities.[1] The unique electronic and structural properties of the 1,5-naphthyridine core have made its derivatives a focal point of extensive research, yielding a plethora of compounds with significant therapeutic potential.[2][3][4] These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiparasitic, antiviral, and anti-inflammatory properties, making them invaluable assets in modern drug discovery and development.[2][5]

This technical guide offers a comprehensive exploration of 1,5-naphthyridine derivatives, beginning with the fundamental synthetic strategies required for their construction, delving into their major biological activities with a focus on the mechanisms of action, and providing detailed experimental protocols for their synthesis and evaluation.

Part 1: Core Synthetic Strategies for the 1,5-Naphthyridine Nucleus

The construction of the 1,5-naphthyridine core is achievable through several synthetic methodologies, ranging from classical cyclization reactions to modern cross-coupling techniques. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Cyclization and Annulation Reactions

These methods have long been the bedrock of naphthyridine synthesis, involving the formation of the second pyridine ring onto a pre-existing pyridine precursor.

-

Friedländer Annulation: This is one of the most versatile and widely used methods for constructing the 1,5-naphthyridine skeleton.[6][7] The reaction involves the condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[8] The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration.[8] Modern protocols often utilize catalysts like propylphosphonic anhydride (T3P®) to achieve excellent yields under mild conditions.[9]

-

Skraup Reaction: A modification of the classic quinoline synthesis, the Skraup reaction can be adapted to produce 1,5-naphthyridines. This method involves reacting a 3-aminopyridine with glycerol, an oxidizing agent (such as iodine or potassium permanganate), and sulfuric acid.[2][7] The reaction is robust but often requires harsh conditions and can result in moderate yields. It was famously used to prepare the parent 2-methyl[2][4]naphthyridine from 3-amino-6-picoline.[10]

-

Gould-Jacobs Reaction: This powerful method is particularly useful for synthesizing 4-hydroxy-1,5-naphthyridine derivatives, which are key precursors for many biologically active compounds.[1][5] The process begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization in a high-boiling solvent like diphenyl ether.[1] The resulting ester can then be hydrolyzed and decarboxylated to yield the 4-hydroxy-1,5-naphthyridine core.[5]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more sophisticated and often milder methods for constructing the 1,5-naphthyridine system.

-

Cycloaddition Reactions: Intramolecular and intermolecular cycloaddition processes are elegant strategies for assembling the naphthyridine core. The Povarov reaction, a type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition between an imine (generated in situ from a 3-aminopyridine and an aldehyde) and an alkene.[2][7] This approach allows for the stereocontrolled synthesis of tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized.[2]

-

Cross-Coupling and Subsequent Cyclization: This strategy involves building the components of the second ring onto a pyridine precursor using metal-catalyzed cross-coupling reactions, followed by an intramolecular cyclization step. For instance, a Heck reaction can be used to couple an acrylate with a bromo-aminopyridine, with the resulting product cyclizing to form a 1,5-naphthyridinone.[2] Similarly, Suzuki coupling of a halogenated 1,5-naphthyridine with various boronic acids is a powerful tool for late-stage functionalization and the synthesis of diverse derivatives.[11]

Caption: A simplified workflow of the Friedländer Annulation for synthesizing 1,5-naphthyridines.

Part 2: Key Biological Activities and Therapeutic Applications

The 1,5-naphthyridine scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities.

Anticancer Activity

Derivatives of 1,5-naphthyridine have shown significant promise as anticancer agents, acting through various mechanisms.[12]

-

Topoisomerase Inhibition: Many potent anticancer agents function by inhibiting topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[1] Several fused 1,5-naphthyridine derivatives, such as benzo[b][2][4]naphthyridines and indeno[2][4]naphthyridines, have been identified as potent inhibitors of Topoisomerase I (Top1) and Topoisomerase II.[6][13] For example, certain indeno[2][4]naphthyridine derivatives have demonstrated high cytotoxic effects against the A549 lung cancer cell line, with IC50 values as low as 1.7 µM, coupled with significant Top1 inhibition.[6]

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 1,5-naphthyridine core has been successfully employed to develop potent and selective kinase inhibitors. A notable example is the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5.[10][14] TGF-β signaling is implicated in tumor progression and metastasis. Optimized 1,5-naphthyridine derivatives have been shown to inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range (4-6 nM), demonstrating potent activity in both enzymatic and cellular assays.[10][14]

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.

Table 1: Anticancer Activity of Representative 1,5-Naphthyridine Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀ Value | Reference |

| Indeno[2][4]naphthyridine | Topoisomerase I | A549 (Lung) | 1.7 µM | [6] |

| Indeno[2][4]naphthyridine | Topoisomerase I | K562 (Leukemia) | 15.9 µM | [6] |

| Aminothiazole-1,5-naphthyridine | ALK5 Kinase | HepG2 (Cellular Assay) | 6 nM | [10][14] |

| Pyrazole-1,5-naphthyridine | ALK5 Kinase | HepG2 (Cellular Assay) | 4 nM | [10][14] |

| Canthin-6-one | Apoptosis Induction | Kasumi-1 (Leukemia) | 7 µM | [15][16] |

| 10-methoxycanthin-6-one | Cytotoxicity | DU145 (Prostate) | 1.58 µg/mL | [16] |

Antimicrobial and Antiparasitic Activity

The fight against infectious diseases is another area where 1,5-naphthyridine derivatives have made a significant impact.

-

Antibacterial Activity: While the 1,8-naphthyridine isomer is more famous due to nalidixic acid, derivatives of the 1,5-naphthyridine scaffold also exhibit potent antibacterial properties.[1][17] Naturally occurring derivatives like canthin-6-one and 10-methoxycanthin-6-one have shown strong inhibitory activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.49 µg/mL.[16] Synthetic derivatives bearing guanidinomethyl groups have also demonstrated pronounced activity against MRSA and vancomycin-resistant Enterococcus faecalis (VRE).[18]

-

Antiparasitic Activity: Several 1,5-naphthyridine derivatives have been evaluated as agents against parasites responsible for devastating diseases like malaria and leishmaniasis.[2] Fused indeno[2][4]naphthyridines have shown promising antileishmanial activity against Leishmania infantum amastigotes, with some compounds exhibiting higher selectivity than the standard drug amphotericin B.[6] Additionally, other derivatives have shown potential as antimalarial agents, demonstrating lower toxicity than the established drug primaquine while maintaining the desired activity.[2]

Table 2: Antimicrobial/Antiparasitic Activity of Representative 1,5-Naphthyridine Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| Canthin-6-one | Staphylococcus aureus | MIC | 0.49 µg/mL | [16] |

| Canthin-6-one | MRSA | MIC | 0.98 µg/mL | [16] |